molecular formula C10H10BrNO B1529436 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1339252-58-2

2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile

Cat. No. B1529436
M. Wt: 240.1 g/mol
InChI Key: KCISUDUDBUCQHJ-UHFFFAOYSA-N
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Description

“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is a chemical compound with the molecular formula C10H10NOBr . It has a molecular weight of 240.1 . It is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The molecular structure of “2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” involves a bromophenyl group attached to a hydroxypropanenitrile group . The InChI code for this compound is 1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 .


Physical And Chemical Properties Analysis

“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is an oil at room temperature . It has a molecular weight of 240.1 .

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

A study by Wakui et al. (2004) demonstrates the use of palladium catalysis in the arylation of ketones, which shares a reaction mechanism potentially applicable to 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This process involves multiple arylation via C-C and C-H bond cleavages to produce tetraarylethanes and diaryl isochromanones, highlighting a pathway for creating complex organic structures from simpler bromophenyl compounds (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Synthesis of Brominated Flavones

Research by Jakhar and Makrandi (2012) on bromination of phenylpropanones under solvent-free conditions to yield bromoflavones could relate to the synthesis or functionalization of 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This method presents a green chemistry approach to introducing bromine atoms into organic molecules, potentially applicable to synthesizing derivatives of the compound (Jakhar & Makrandi, 2012).

Chemical Reactivity and Bromophenol Derivatives

A study on bromophenol derivatives isolated from the red alga Rhodomela confervoides by Zhao et al. (2004) reveals the potential for extracting naturally occurring brominated compounds with similar bromophenyl structures. These compounds have been explored for their antibacterial properties, suggesting potential biomedical applications for bromophenyl compounds (Zhao et al., 2004).

Nitrilase-Enabled Herbicide Detoxification

Stalker, McBride, and Malyj (1988) describe the engineering of transgenic plants expressing a bacterial gene for nitrilase, which detoxifies bromoxynil, a brominated nitrile herbicide. This research underscores the broader implications of nitrile-containing compounds in biotechnology and agriculture, providing a context for the environmental and agricultural applications of nitrile chemistry (Stalker, McBride, & Malyj, 1988).

properties

IUPAC Name

2-[(2-bromophenyl)methyl]-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCISUDUDBUCQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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